(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane
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Overview
Description
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane is a chiral compound with a unique structure that includes an oxathiolane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of chiral centers in its structure makes it an important subject of study in stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and selectivity for the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and selectivity. The choice of catalyst and reaction conditions is critical to ensure the efficient production of the compound with the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate: This compound has similar chiral centers and is used in biological studies.
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: Another chiral compound used in drug development and biochemical research.
Uniqueness
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane is unique due to its specific oxathiolane ring structure and the presence of multiple chiral centers. This makes it particularly valuable in stereochemical studies and applications requiring high selectivity.
Properties
CAS No. |
63348-19-6 |
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Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
(2R,5S)-2,4,4,5-tetramethyl-1,3-oxathiolane |
InChI |
InChI=1S/C7H14OS/c1-5-7(3,4)9-6(2)8-5/h5-6H,1-4H3/t5-,6+/m0/s1 |
InChI Key |
DVMLCKHBRJMBFA-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1C(S[C@@H](O1)C)(C)C |
Canonical SMILES |
CC1C(SC(O1)C)(C)C |
Origin of Product |
United States |
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